molecular formula C8H11BrN4O B13301611 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B13301611
M. Wt: 259.10 g/mol
InChI Key: PKNJHBGQEGNFME-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromo-1H-pyrazole with ethyl acetoacetate, followed by cyclization with formamide under reflux conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods is crucial to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine: Another pyrazolo[1,5-a]pyrimidine derivative with similar biological activities.

    3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.

Uniqueness

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of a carboxamide group, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H11BrN4O

Molecular Weight

259.10 g/mol

IUPAC Name

3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C8H11BrN4O/c1-4-2-11-8-5(9)6(7(10)14)12-13(8)3-4/h4,11H,2-3H2,1H3,(H2,10,14)

InChI Key

PKNJHBGQEGNFME-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C(=NN2C1)C(=O)N)Br

Origin of Product

United States

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